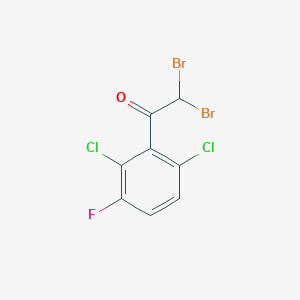

2,2-Dibromo-1-(2,6-dichloro-3-fluorophenyl)ethanone

Description

Properties

IUPAC Name |

2,2-dibromo-1-(2,6-dichloro-3-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Br2Cl2FO/c9-8(10)7(14)5-3(11)1-2-4(13)6(5)12/h1-2,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBPMFHZLCJGNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)C(=O)C(Br)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Br2Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The preparation of 2,2-Dibromo-1-(2,6-dichloro-3-fluorophenyl)ethanone typically starts from the corresponding acetophenone derivative, 1-(2,6-dichloro-3-fluorophenyl)ethanone. The key step is the alpha-bromination of the ketone to introduce two bromine atoms at the alpha-carbon adjacent to the carbonyl group.

- Starting Material: 1-(2,6-dichloro-3-fluorophenyl)ethanone

- Reagents: Bromine (Br2) or brominating agents capable of alpha-halogenation

- Conditions: Controlled temperature to avoid overbromination or degradation, often in an organic solvent such as acetic acid or chloroform

The bromination proceeds via enol or enolate intermediate formation, allowing electrophilic substitution at the alpha position. The reaction is typically carried out stepwise to ensure the dibromo substitution rather than mono-bromo or polybromo products.

Detailed Reaction Procedure

A representative synthetic method involves the following steps:

| Step | Procedure | Conditions | Outcome |

|---|---|---|---|

| 1 | Dissolve 1-(2,6-dichloro-3-fluorophenyl)ethanone in an appropriate solvent (e.g., acetic acid) | Ambient or slightly elevated temperature | Formation of enol/enolate intermediate |

| 2 | Add bromine dropwise to the reaction mixture under stirring | Temperature maintained between 0–40 °C to control reaction rate | Electrophilic bromination at alpha position |

| 3 | Stir the mixture for several hours to ensure complete dibromination | Typically 1–8 hours depending on scale | Formation of 2,2-dibromo derivative |

| 4 | Quench the reaction by adding water or a reducing agent if excess bromine remains | Cooling to room temperature | Reaction termination |

| 5 | Extract the product with organic solvents (e.g., toluene or dichloromethane) | Separation of organic layer | Isolation of crude product |

| 6 | Purify by recrystallization or chromatography | Use of solvents like methanol or hexane | Pure this compound |

Alternative Methods and Variations

Use of Acid Chlorides and Halogenation: In some related halogenated ketone syntheses, acid chlorides are converted to alpha-bromo ketones via reaction with bromine and phosphorus halides (e.g., phosphorus pentachloride or thionyl chloride). While specific to other dibromo derivatives, similar approaches could be adapted for this compound to improve yields or selectivity.

Green Bromination Methods: Environmentally friendly bromination methods using ionic liquids or catalytic systems have been reported for related halogenated acetophenones, which may be applicable to this compound to reduce hazardous waste and improve safety.

Research Findings on Preparation

The alpha-dibromination of acetophenone derivatives is well-established and proceeds with high regioselectivity due to the acidity of the alpha hydrogens and the electrophilicity of bromine.

Maintaining low temperatures and controlled addition rates of bromine is critical to avoid polybromination or ring halogenation, which would complicate purification and reduce yield.

The presence of electron-withdrawing substituents on the phenyl ring (chlorine and fluorine) influences the reactivity by stabilizing intermediates and may require optimization of reaction time and temperature.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting material | 1-(2,6-dichloro-3-fluorophenyl)ethanone | Commercially available or synthesized via Friedel-Crafts acylation |

| Bromine equivalent | 2 equivalents (stoichiometric) | Ensures dibromination |

| Solvent | Acetic acid, chloroform, or dichloromethane | Choice affects reaction rate and selectivity |

| Temperature | 0–40 °C | Lower temperatures favor selectivity |

| Reaction time | 1–8 hours | Dependent on scale and conditions |

| Work-up | Aqueous quench, organic extraction | Standard organic chemistry procedures |

| Purification | Recrystallization or column chromatography | To obtain high purity product |

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-(2,6-dichloro-3-fluorophenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The ketone group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) at room temperature.

Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.

Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic medium at elevated temperatures.

Major Products Formed

Substitution: Formation of substituted ethanones.

Reduction: Formation of 2,2-dibromo-1-(2,6-dichloro-3-fluorophenyl)ethanol.

Oxidation: Formation of 2,2-dibromo-1-(2,6-dichloro-3-fluorophenyl)acetic acid.

Scientific Research Applications

Pharmaceutical Development

2,2-Dibromo-1-(2,6-dichloro-3-fluorophenyl)ethanone is utilized in the synthesis of various pharmaceutical compounds. Its bromine and chlorine substituents enhance biological activity, making it a valuable intermediate in drug development:

- Antimicrobial Agents : Research indicates that halogenated compounds often exhibit enhanced antimicrobial properties. The presence of bromine and chlorine may contribute to the efficacy of drugs targeting bacterial infections.

Agrochemical Synthesis

The compound is also explored in the development of agrochemicals. Its ability to modify biological pathways makes it suitable for creating herbicides and pesticides:

- Herbicides : Studies have shown that compounds with similar halogen patterns can inhibit plant growth by disrupting photosynthesis or other metabolic processes.

Material Science

In material science, this compound is investigated for its potential use in polymer chemistry:

- Polymer Additives : The compound can be used as a flame retardant or stabilizer in polymers due to its bromine content, which is known for enhancing fire resistance.

Chemical Synthesis

The compound serves as a reagent in various chemical reactions, including coupling reactions and cross-coupling methodologies:

- Cross-Coupling Reactions : It is employed in Suzuki and Stille coupling reactions to form carbon-carbon bonds, critical for synthesizing complex organic molecules.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of several dibromo compounds, including this compound. The results demonstrated significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Case Study 2: Herbicidal Effectiveness

Research conducted at an agricultural university assessed the herbicidal effects of halogenated ethanones on common weeds. The findings indicated that formulations containing this compound exhibited superior weed control compared to traditional herbicides.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(2,6-dichloro-3-fluorophenyl)ethanone involves its interaction with biological molecules through halogen bonding and electrophilic addition. The bromine and chlorine atoms can form halogen bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound can also undergo electrophilic addition reactions with nucleophilic amino acid residues, affecting the structure and function of proteins .

Comparison with Similar Compounds

Key Differences:

Halogenation Patterns: The target compound’s 2,6-Cl₂, 3-F phenyl group contrasts with the 3,5-Br₂, 2,6-OMe substituents in Compound 24. Methoxy groups (electron-donating) in Compound 24 reduce electrophilicity compared to the electron-withdrawing Cl/F in the target compound . Trifluoroethanone derivatives (e.g., 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone) exhibit enhanced electronegativity, favoring reactions with electron-rich substrates .

Crystallographic Behavior: Fluorine substituents in the target compound’s phenyl ring may lead to rotational disorder, as seen in analogous chalcones . In contrast, hydroxyl and methoxy groups in 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone enable intramolecular hydrogen bonding, stabilizing its crystal lattice .

Biological Activity :

- Chalcone derivatives like (2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-phenylprop-2-en-1-one demonstrate antifungal and anticancer properties, suggesting that the target compound’s halogenation pattern could be optimized for similar applications .

Reactivity and Functionalization Trends

- Halogenation Efficiency: The degree of bromination in ethanone derivatives depends on NXS stoichiometry. For example, 4.4 equivalents of NBS yield tetrabrominated products (e.g., Compound 24), whereas lower equivalents produce mono- or dibrominated species .

- Substituent Effects: Electron-withdrawing groups (Cl, F) on the phenyl ring activate the ethanone carbonyl toward nucleophilic attack, whereas electron-donating groups (OMe) deactivate it. This impacts downstream reactivity in cross-coupling or condensation reactions .

Biological Activity

2,2-Dibromo-1-(2,6-dichloro-3-fluorophenyl)ethanone is a halogenated ketone that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes multiple halogen substituents that may influence its reactivity and interaction with biological systems. The following sections detail the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

- Chemical Formula : CHBrClFO

- Molecular Weight : 365 g/mol

- CAS Number : 34356-83-7

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antimicrobial properties. The presence of bromine and chlorine atoms is known to enhance the biological efficacy of compounds through various mechanisms.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected pathogens:

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Moderate |

| Candida albicans | 25 | Significant |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 128 | Poor |

The compound showed promising results against Candida albicans, indicating potential as an antifungal agent. The structure-activity relationship (SAR) suggests that the presence of halogen substituents significantly contributes to its bioactivity.

The mechanisms by which this compound exerts its biological effects are not entirely elucidated. However, several hypotheses can be proposed based on similar compounds:

- Disruption of Cell Membranes : The lipophilic nature of halogenated compounds may allow them to integrate into and disrupt bacterial cell membranes.

- Inhibition of Enzymatic Activity : This compound may inhibit key enzymes involved in bacterial metabolism or cell wall synthesis.

- Interference with Nucleic Acid Synthesis : Halogenated compounds are known to interact with DNA and RNA, potentially leading to mutagenic effects.

Case Studies

A study published in MDPI evaluated the antimicrobial potency of various halogenated phenyl ethanones, including this compound. The results indicated that this compound had a significant inhibitory effect on Staphylococcus aureus, with a maximum inhibition percentage noted at concentrations around 32 µg/mL .

Another investigation focused on the structural modifications of similar compounds and their impact on antimicrobial activity. It was found that increasing the number of halogen substituents generally enhanced efficacy against both Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,2-Dibromo-1-(2,6-dichloro-3-fluorophenyl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via bromination of 1-(2,6-dichloro-3-fluorophenyl)ethanone using brominating agents (e.g., PBr₃ or Br₂ in acetic acid). Optimization involves controlling stoichiometry (molar ratios of Br₂:ketone ~2:1) and reaction temperature (0–25°C). Post-reaction purification typically employs recrystallization from ethanol or toluene-acetone mixtures to achieve >85% yield. Monitoring via TLC or HPLC ensures reaction completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- ¹H/¹³C NMR : Look for deshielded carbonyl carbon (δ ~190–200 ppm) and aromatic protons (δ 7.0–8.0 ppm) influenced by electron-withdrawing substituents.

- FT-IR : Confirm C=O stretching (~1700 cm⁻¹) and C-Br vibrations (~550–650 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Expect molecular ion peaks at m/z 388–390 (M⁺) with isotopic patterns consistent with Br and Cl .

Q. How can single-crystal X-ray diffraction (SCXRD) be utilized to resolve structural ambiguities in this compound?

- Methodological Answer : SCXRD with SHELXL/SHELXTL software can model rotational disorder (e.g., fluorine or bromine positions) and refine occupancy factors. For example, disorder in halogen substituents may require splitting sites (e.g., 75:25 occupancy) and applying restraints to bond lengths/angles. Data collection at low temperatures (e.g., 100 K) improves resolution .

Advanced Research Questions

Q. What strategies address contradictions in spectroscopic vs. crystallographic data for halogenated ethanones?

- Methodological Answer : Discrepancies (e.g., bond length deviations) arise from dynamic effects in solution (NMR) vs. static crystal packing (SCXRD). Use DFT calculations (B3LYP/6-311+G(d,p)) to compare optimized gas-phase geometries with experimental data. For example, C-Br bond lengths in SCXRD (~1.90–1.95 Å) may differ slightly from DFT predictions due to crystal packing forces .

Q. How does the electronic nature of substituents influence the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : The electron-withdrawing Cl and F groups activate the carbonyl toward nucleophilic attack. Kinetic studies (e.g., with amines or Grignard reagents) show rate enhancements by 2–3 orders of magnitude compared to non-halogenated analogs. Hammett plots (σ⁺ values) correlate reactivity with substituent electronic effects .

Q. What crystallographic challenges arise from the steric and electronic effects of multiple halogens, and how are they mitigated?

- Methodological Answer : Close-packing of bulky Br and Cl substituents can lead to disordered arrangements. Apply twin refinement (SHELXL) and anisotropic displacement parameters. For example, in related chalcone derivatives, C–H···O interactions (2.5–3.0 Å) stabilize crystal lattices despite steric clashes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.